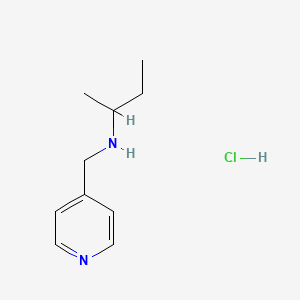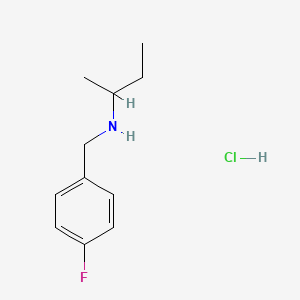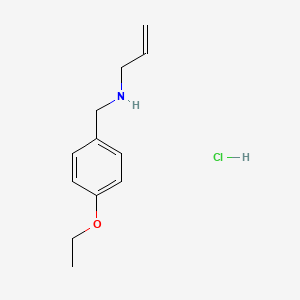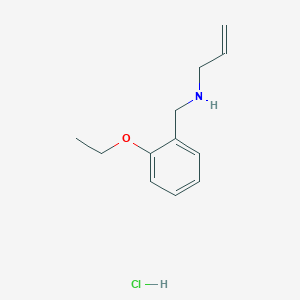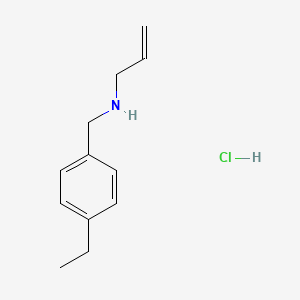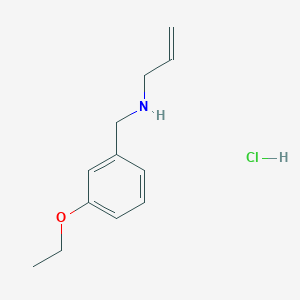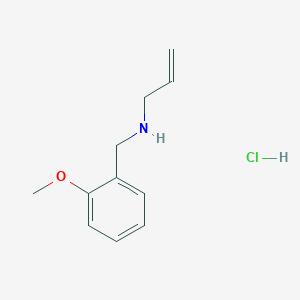
N-(2-Methoxybenzyl)-2-propen-1-amine hydrochloride
Overview
Description
“N-(2-Methoxybenzyl)-2-propen-1-amine hydrochloride” is a compound that belongs to the NBOMe class of substances . These substances are known for their potent psychedelic effects . The presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs .
Physical And Chemical Properties Analysis
“N-(2-Methoxybenzyl)-2-propen-1-amine hydrochloride” has a molecular weight of 215.72 . It is a solid at room temperature . The compound’s IUPAC name is N-[(2-methoxyphenyl)methyl]propan-2-amine hydrochloride .Scientific Research Applications
- NBOMe compounds, including N-(2-methoxybenzyl)-2-propen-1-amine hydrochloride, have been investigated for their neurotoxic effects. In vitro studies have explored their impact on neuronal cells, mitochondrial function, and oxidative stress . Researchers aim to understand the mechanisms underlying their toxicity and potential risks.
Neurotoxicity Studies
Mechanism of Action
Target of Action
N-(2-Methoxybenzyl)-2-propen-1-amine hydrochloride, also known as 25I-NBOMe, is a potent serotonin (5-HT) receptor agonist . It exhibits high in vitro binding affinities for 5-HT 2A, 5-HT 2C, and 5-HT 1A receptors . These receptors are primarily found in the brain and play a crucial role in regulating mood, cognition, and perception .
Mode of Action
25I-NBOMe interacts with its targets, the 5-HT 2A, 5-HT 2C, and 5-HT 1A receptors, by acting as an agonist . This means it binds to these receptors and activates them, leading to an increase in the neurotransmission of serotonin . This interaction results in changes in the brain’s neurochemistry, which can lead to hallucinogenic effects .
Biochemical Pathways
Upon activation of the 5-HT 2A and 5-HT 2C receptors by 25I-NBOMe, there is an increase in the release of dopamine (DA), serotonin (5-HT), and glutamate in the rat frontal cortex . These neurotransmitters are involved in various biochemical pathways that regulate mood, cognition, and perception .
Pharmacokinetics
It is known that the compound is extensively metabolized in the liver, primarily viaO-dealkylation, hydroxylation, glucuronidation , and combinations thereof . The compound’s lipophilicity may influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially impacting its bioavailability .
Result of Action
The activation of 5-HT 2A and 5-HT 2C receptors by 25I-NBOMe leads to an increase in the release of DA, 5-HT, and glutamate in the rat frontal cortex . This can result in hallucinogenic activity, as well as changes in mood, cognition, and perception . Chronic administration of 25I-NBOMe can lead to tolerance to its hallucinogenic effects and alterations in neurotransmission .
Action Environment
The action, efficacy, and stability of 25I-NBOMe can be influenced by various environmental factors. For instance, the compound’s lipophilicity may affect its absorption and distribution in the body . Additionally, individual factors such as genetic variations in the enzymes involved in the metabolism of 25I-NBOMe could also influence its action and efficacy .
Safety and Hazards
Future Directions
The toxicity profile of NBOMe substances is still poorly understood, despite several reports highlighting cases of acute intoxication . Future research should focus on understanding the toxicity profile of these substances, their effect on brain neurotransmission, and their performance after chronic administration . This will help forensic and clinical toxicologists to reliably identify these substances in case of abuse and/or intoxication and will allow them a thorough risk assessment .
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-8-12-9-10-6-4-5-7-11(10)13-2;/h3-7,12H,1,8-9H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZFZROEFQHCFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxybenzyl)-2-propen-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



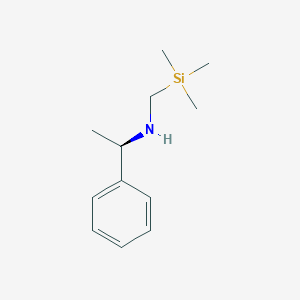
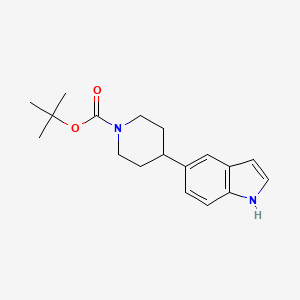
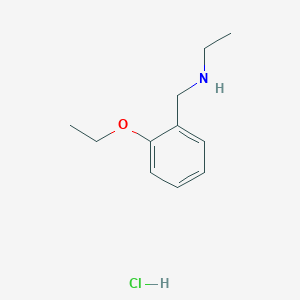
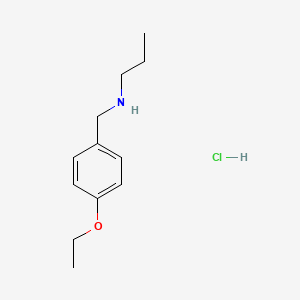
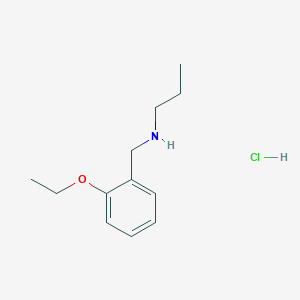
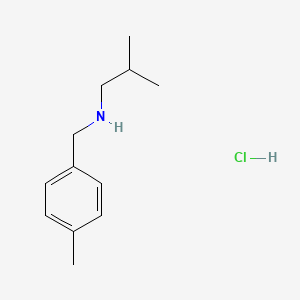
![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/structure/B3077745.png)

